

A Comparative Guide to ROCK Inhibitors: AT13148, Y27632, and H1152

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AT13148**

Cat. No.: **B1683962**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-AGC kinase inhibitor **AT13148** with the well-established ROCK inhibitors Y27632 and H1152. The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for your research needs.

Introduction to the Inhibitors

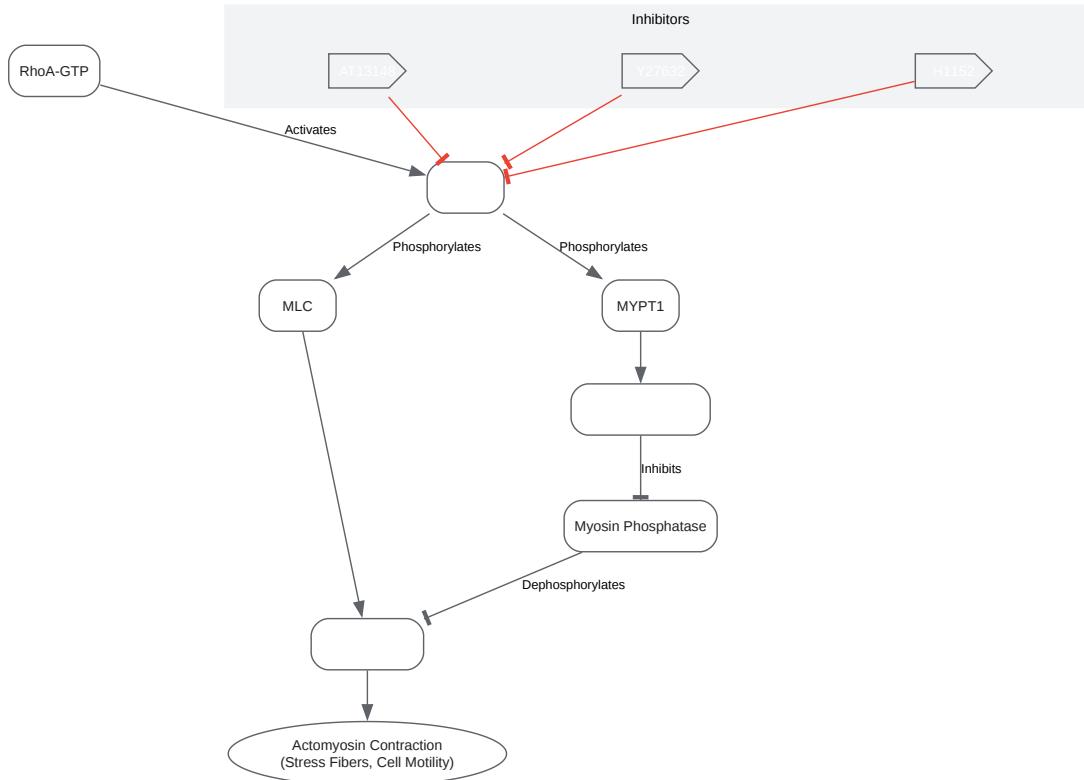
AT13148 is an orally available, ATP-competitive multi-AGC kinase inhibitor.^[1] It potently targets Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and protein kinase B (AKT), in addition to other AGC family kinases like p70S6K and PKA.^[1] This broader specificity makes it a tool for investigating the simultaneous inhibition of multiple signaling pathways.

Y27632 is a well-characterized, cell-permeable, and highly selective inhibitor of ROCK1 and ROCK2.^{[2][3]} It acts by competing with ATP for binding to the kinase catalytic site.^[3] Its selectivity for ROCK kinases has made it a standard tool for studying the cellular functions of the Rho/ROCK pathway.

H1152 is another potent and selective, membrane-permeable ROCK inhibitor.^{[4][5]} It exhibits high selectivity for ROCK2 and is often used to investigate the specific roles of this isoform.^[4]
^[5]

Performance Comparison: Quantitative Data

The following tables summarize the inhibitory potency and cellular effects of **AT13148**, **Y27632**, and **H1152** based on available experimental data.

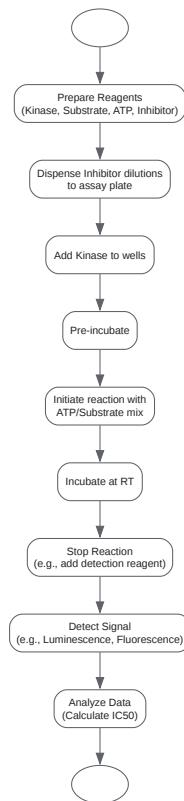

Inhibitor	Target	IC50 / Ki	Reference
AT13148	ROCK1	IC50: 6 nM	[1][6]
ROCK2	IC50: 4 nM	[1][6]	
AKT1	IC50: 38 nM	[1]	
AKT2	IC50: 402 nM	[1]	
AKT3	IC50: 50 nM	[1]	
p70S6K	IC50: 8 nM	[1]	
PKA	IC50: 3 nM	[1]	
Y27632	ROCK1	Ki: 140 nM	[2]
ROCK2	Ki: 300 nM	[2]	
H1152	ROCK2	IC50: 12 nM	[4][5]
CaMKII	IC50: 180 nM		
PKG	IC50: 360 nM		
Aurora A	IC50: 745 nM		
PKA	IC50: 3.03 μM		
PKC	IC50: 5.68 μM		
MLCK	IC50: 28.3 μM		

Cellular Assay	AT13148	Y27632	H1152	Cell Line	Reference
Inhibition of pMLC2 Phosphorylation	IC50: 26 nM	Significant inhibition at 10 μ M	Significant inhibition at 10 μ M	KPC mouse PDAC cells	[7]
Inhibition of pMYPT1 Phosphorylation	IC50: 69 nM	Significant inhibition at 10 μ M	Significant inhibition at 10 μ M	KPC mouse PDAC cells	[7]
Effect on Cell Viability (18h treatment)	Reduced at 10 μ M	No effect at 10 μ M	No effect at 10 μ M	KPC mouse PDAC cells	[7]

Signaling Pathways and Experimental Workflow

Rho/ROCK Signaling Pathway and Inhibition

The diagram below illustrates the canonical Rho/ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing MLC phosphorylation. **AT13148**, Y27632, and H1152 all inhibit ROCK, thereby blocking these downstream events.



[Click to download full resolution via product page](#)

Caption: Inhibition of the Rho/ROCK Signaling Pathway.

General Experimental Workflow for a Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like **AT13148**, Y27632, and H1152 against a target kinase in a biochemical assay.

[Click to download full resolution via product page](#)

Caption: Workflow for a Kinase Inhibition Assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC₅₀ value of an inhibitor against a purified kinase.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

- Dilute the kinase, substrate (e.g., recombinant MYPT1), and ATP to their final desired concentrations in the kinase buffer.
- Prepare serial dilutions of the inhibitor (**AT13148**, Y27632, or H1152) in the kinase buffer.
- Assay Procedure:
 - Add 1 μ L of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2 μ L of the diluted kinase to each well.
 - Add 2 μ L of the substrate/ATP mixture to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
- Signal Detection:
 - Add 5 μ L of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of a kinase detection reagent.
 - Incubate at room temperature for 30 minutes.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
 - Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blotting for Phosphorylated Myosin Light Chain 2 (p-MLC2)

This protocol is for assessing the cellular activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target.

- Cell Culture and Treatment:
 - Plate cells (e.g., pancreatic ductal adenocarcinoma cells) and grow to 70-80% confluence.
 - Treat the cells with varying concentrations of **AT13148**, Y27632, H1152, or vehicle (DMSO) for a specified time (e.g., 1 hour).
- Protein Extraction:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against p-MLC2 (e.g., Thr18/Ser19) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip and re-probe the membrane for total MLC2 and a loading control (e.g., GAPDH) for normalization.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-MLC2 signal to the total MLC2 signal and the loading control.
 - Calculate the percentage of p-MLC2 relative to the vehicle-treated control.

Conclusion

AT13148, Y27632, and H1152 are all potent inhibitors of ROCK activity. The choice of inhibitor will depend on the specific research question.

- Y27632 and H1152 are highly selective ROCK inhibitors and are ideal for studies focused specifically on the Rho/ROCK pathway.
- **AT13148** offers the advantage of simultaneously inhibiting ROCK and AKT, as well as other AGC kinases. This makes it a valuable tool for investigating the interplay between these signaling pathways and for exploring the therapeutic potential of multi-kinase inhibition. However, its broader activity profile should be considered when interpreting experimental results.

This guide provides a starting point for comparing these three important research tools. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for your specific cell type and assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor AT13148 blocks pancreatic ductal adenocarcinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ROCK Inhibitors: AT13148, Y27632, and H1152]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683962#at13148-compared-to-rock-inhibitors-y27632-and-h1152]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com